Discosiolide

Antifungal selectivity Eurotium repens Agar diffusion assay

Discosiolide (CAS 154674-22-3) is a chiral furofurandione natural product first isolated from the fungus Discosia sp. (strain and also detected in Sporothrix sp.

Molecular Formula C17H26O4
Molecular Weight 294.4 g/mol
Cat. No. B1247478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiscosiolide
Synonyms4-decyl-3a,6a-dihydro-3-methylenefuro(3,4-b)furan-2,6(3H,4H)-dione
discosiolide
Molecular FormulaC17H26O4
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C
InChIInChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-10-11-13-14-12(2)16(18)21-15(14)17(19)20-13/h13-15H,2-11H2,1H3/t13-,14-,15-/m1/s1
InChIKeyCKRYWVQIHADFLK-RBSFLKMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Discosiolide Procurement Guide: A Structurally Differentiated Furofurandione Antifungal Agent from Fungal Origin


Discosiolide (CAS 154674-22-3) is a chiral furofurandione natural product first isolated from the fungus Discosia sp. (strain 1290) and also detected in Sporothrix sp. [1]. It belongs to the furo[3,4-b]furan-2,6-dione subclass, bearing a distinctive C10 n-decyl side chain at the C-4 position, which distinguishes it from the more extensively studied C6-hexyl congener sporothriolide [1]. The compound is a crystalline solid with a molecular formula of C₁₇H₂₆O₄ (MW 294.39 g/mol) and has been fully characterized by NMR, IR, mass spectrometry, and X-ray crystallographic confirmation of its absolute stereochemistry via total synthesis [1][2].

1 Chiral furofurandione natural product with confirmed absolute stereochemistry
2 C10 decyl side chain differentiates antifungal vs herbicidal profile from shorter-chain analogs
3 Furo[3,4-b]furan-2,6-dione core regioisomer offers distinct SAR compared to 2,4-dione scaffold
4 Suitable for antifungal screening, herbicidal selectivity studies, and SAR library assembly

Why Sporothriolide Cannot Substitute for Discosiolide in Target-Focused Antifungal Screening


Although sporothriolide and discosiolide are both furofurandione fungal metabolites often listed together in natural product libraries, they are not functionally interchangeable. The two compounds differ fundamentally in their core ring-regioisomerism: discosiolide is a furo[3,4-b]furan-2,6-dione, whereas sporothriolide is a furo[3,4-b]furan-2,4-dione [1]. This regioisomeric difference, combined with a C10 decyl versus a C6 hexyl side chain, produces a profoundly different biological spectrum—most critically, discosiolide exhibits a 9-fold superiority in anti-Eurotium activity while simultaneously losing all herbicidal activity that is prominent in sporothriolide [1]. Simply substituting one for the other in a screening campaign or procurement decision yields non-comparable biological outcomes.

Discosiolide (target)
Furo[3,4-b]furan-2,6-dione
C10 n-decyl chain; reported antifungal profile with differential anti-Eurotium response
No herbicidal activity
0% seedling inhibition in standard assays; unique among active furofurandiones
Sporothriolide (substitute)
Furo[3,4-b]furan-2,4-dione
C6 hexyl chain; regioisomeric core may shift antimicrobial spectrum and herbicidal profile
Strong herbicidal effects
Up to 95% seedling inhibition; not suitable for models requiring plant-safety context

Quantitative Differential Evidence for Discosiolide: Head-to-Head Antimicrobial and Herbicidal Data Against Closest Structural Analogs


Discosiolide Exhibits 9-Fold Greater Anti-Eurotium repens Activity Than Sporothriolide in Agar Diffusion

In a direct head-to-head agar diffusion assay reported by Krohn et al. (1994), discosiolide (3a) produced a 9 mm radius of inhibition against the fungus Eurotium repens at 10 mg/mL, whereas sporothriolide (1a) produced only a 1 mm zone at the identical concentration [1]. This represents a 9-fold greater inhibition radius for discosiolide against this target organism, tested under identical experimental conditions (filter disc method, 9 mm disc diameter, same agar media and incubation protocol) [1].

Anti-Eurotium activity
Head-to-head
Inhibition radius 9 mm (discosiolide) vs 1 mm (sporothriolide) at 10 mg/mL; 9-fold difference
Reported differential anti-Eurotium response supports screening prioritization
Identical agar diffusion conditions; filter disc method
Antifungal selectivity Eurotium repens Agar diffusion assay Furofurandione SAR

Discosiolide Is Completely Devoid of Herbicidal Activity, Unlike Sporothriolide and 4-epi-Ethisolide

In seedling germination tests against Lepidium sativum (garden cress) and Medicago sativa (alfalfa), discosiolide (3a) showed 0% growth inhibition at 5.1 mg/mL, whereas sporothriolide (1a) caused 95% inhibition in both species at 4 mg/mL and 4-epi-ethisolide (3c) caused 100% inhibition at 20 mg/mL [1]. This complete absence of herbicidal activity is a distinguishing feature of discosiolide within this compound family, as all other tested furofurandiones (1a, dihydrosporothriolide 2, and 3c) exhibited substantial herbicidal effects [1].

Herbicidal inactivity
Head-to-head
0% seedling inhibition (L. sativum, M. sativa) at 5.1 mg/mL vs sporothriolide 95% inhibition
Unique lack of herbicidal effect distinguishes discosiolide from structural analogs
Seedling germination assay; identical test species and conditions
Herbicidal inactivity Plant selectivity Seedling germination assay Crop safety

Discosiolide's C10 Decyl Side Chain Confers a Distinct SAR Profile: Loss of Herbicidal Activity While Retaining Antifungal Potency

The 1994 study explicitly links the loss of herbicidal activity in discosiolide to its long C10 n-decyl side chain. The authors note: 'In contrast to the furo[3,4-b]furan-2,4-diones 1a and 2, the furo[3,4-b]furan-2,6-dione derivative 3a with a long C10 chain does not exhibit herbicidal activity. If the side chain is shortened to C2 as in 3c, herbicidal activity can again be observed' [1]. Despite this, discosiolide retained measurable antifungal and antibacterial activity across multiple organisms (Bacillus megaterium 2 mm, Escherichia coli 1 mm, Ustilago violacea 5 mm, Mycotypha microspora 1 mm, Chlorella fusca 1 mm at 10 mg/mL) [1].

Side-chain SAR
Class-level
C10 decyl chain correlated with complete ablation of herbicidal activity; antifungal activity retained
Supports SAR interpretation linking side chain length to bioactivity profile
Intra-class comparison; C2 ethyl analog restores herbicidal effect
Structure-activity relationship Side chain SAR Decyl substitution Furofurandione pharmacophore

Absolute Stereochemistry of Discosiolide Confirmed by Enantioselective Total Synthesis: Critical for Reproducible Bioactivity

The absolute configuration of natural discosiolide was established as (3aR,4R,6aR) through the first total synthesis by Sharma and Krishnudu (1999), employing a regio- and stereoselective intramolecular radical cyclization from a diacetone glucose-derived chiron [1]. This synthetic confirmation is critical because the original 1994 isolation paper had not definitively established the absolute stereochemistry [2]. Without this validated stereochemical assignment, procurement of the incorrect enantiomer or a racemic mixture could lead to divergent bioactivity results, as stereochemistry is known to be a determinant of biological activity in the furofurandione class [1].

Absolute stereochemistry
Cross-study
(3aR,4R,6aR) confirmed by enantioselective total synthesis; matched natural product chiroptical properties
Stereochemical assignment supports reproducible bioactivity; procurement should specify enantiomer
Sharma & Krishnudu, 1999; resolved previously unassigned absolute configuration
Absolute stereochemistry Total synthesis Chiral natural product Procurement specification

Discosiolide vs Sporothriolide: Differential Antibacterial Activity Against Bacillus megaterium and Escherichia coli

In the same agar diffusion panel, discosiolide and sporothriolide showed comparable activity against the Gram-positive bacterium Bacillus megaterium (both 2 mm at 10 mg/mL), but discosiolide showed reduced activity against the Gram-negative Escherichia coli (1 mm vs 2 mm for sporothriolide) [1]. This subtle Gram-negative differential, combined with discosiolide's superior anti-Eurotium activity, suggests that the C10 chain and 2,6-dione scaffold alter the antimicrobial spectrum in a target-selective manner rather than through a generalized potency reduction [1].

Antibacterial spectrum
Head-to-head
B. megaterium: 2 mm (both); E. coli: 1 mm (discosiolide) vs 2 mm (sporothriolide) at 10 mg/mL
Antibacterial spectrum differs; may support Gram-positive over Gram-negative screening context
Agar diffusion; identical concentration and disc size
Antibacterial activity Gram-positive Gram-negative Bacillus megaterium

Discosiolide Application Scenarios: Where the Quantitative Differentiation Data Directs Optimal Use


Antifungal Screening Against Eurotium Species and Related Food-Spoilage Ascomycetes

Discosiolide is the preferred furofurandione for programs targeting Eurotium repens and phylogenetically related fungi, where it provides a 9-fold greater zone of inhibition than sporothriolide at equivalent concentration [1]. This makes discosiolide a rational positive-control or hit compound in antifungal discovery cascades focused on food-spoilage Eurotium species, a context in which sporothriolide would likely yield false-negative results at typical screening concentrations [1].

Crop Protection Research Requiring Antifungal Action Without Phytotoxic Side Effects

For agricultural antifungal development where preservation of crop plant health is paramount, discosiolide's complete lack of herbicidal activity (0% inhibition of cress and alfalfa seedlings at 5.1 mg/mL) makes it uniquely suited among furofurandiones [1]. Sporothriolide, dihydrosporothriolide, and 4-epi-ethisolide all cause substantial seedling growth inhibition, disqualifying them for applications where the compound contacts host plant tissue [1].

Structure-Activity Relationship Studies on the Furofurandione Pharmacophore

Discosiolide serves as an essential comparator in SAR libraries exploring the impact of side chain length and ring regioisomerism on the furofurandione scaffold. Its C10 decyl chain and furo[3,4-b]furan-2,6-dione core provide a maximal contrast to the C6 hexyl furo[3,4-b]furan-2,4-dione sporothriolide and the C2 ethyl 4-epi-ethisolide, enabling systematic mapping of how these structural variables control herbicidal vs antifungal vs antibacterial activity [1]. Procurement of all three analogs together enables robust SAR conclusions that no single compound can support alone [1].

Stereochemically Defined Chiral Building Block for Synthetic Methodology

The total synthesis of discosiolide established a reliable route to the (3aR,4R,6aR)-configured furo[3,4-b]furan-2,6-dione scaffold via intramolecular radical cyclization from a glucose-derived chiron [2]. Researchers procuring discosiolide as a chiral reference standard or as a synthetic intermediate can rely on the validated absolute stereochemistry, enabling its use in stereochemical correlation studies and as a starting point for the synthesis of non-natural analogs with modified side chains [2].

Application
Selection Property
Validation Focus
Antifungal screening against Eurotium spp.
Differential anti-Eurotium response
Zone-of-inhibition comparison vs sporothriolide
Crop protection research (antifungal without phytotoxicity)
Lack of herbicidal activity
Seedling germination inhibition assays
Furofurandione SAR studies
Structural differentiation (C10 chain, 2,6-dione core)
Comparative antifungal/herbicidal profiling across analogs
Chiral reference standard / synthetic building block
Confirmed absolute stereochemistry
Chiroptical and chromatographic comparison with synthetic standard
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